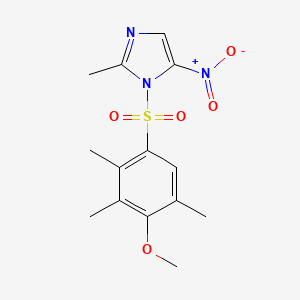![molecular formula C20H18ClN3O2S B6508656 N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide CAS No. 894011-08-6](/img/structure/B6508656.png)
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide (NCTED) is a synthetic compound that has been used in a variety of scientific research applications. The compound has a molecular weight of 319.9 g/mol and is a colorless solid at room temperature. It is soluble in methanol and ethanol and insoluble in water. The compound has a melting point of 128-129°C and a boiling point of 442-443°C.
Wissenschaftliche Forschungsanwendungen
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) in studies of inflammation and cancer. It has also been used as an inhibitor of histone deacetylase (HDAC) in studies of epigenetics. In addition, it has been used as an inhibitor of monoamine oxidase (MAO) in studies of neurodegenerative disorders.
Wirkmechanismus
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide acts as an inhibitor of cyclooxygenase-2 (COX-2), histone deacetylase (HDAC), and monoamine oxidase (MAO). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and cancer. HDAC is an enzyme involved in the regulation of gene expression. MAO is an enzyme involved in the breakdown of monoamine neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. In studies of inflammation, N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has been found to reduce levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In studies of cancer, N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has been found to reduce levels of various cancer biomarkers, such as microRNA-21. In studies of neurodegenerative disorders, N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has been found to reduce levels of oxidative stress and amyloid-beta.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has several advantages for lab experiments. It is a relatively inexpensive compound, with a low cost per milligram. It is also a relatively stable compound, with a long shelf life. However, there are some limitations to using N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide for lab experiments. It is a relatively low-potency compound, meaning it may require higher doses to produce desired effects. It is also relatively insoluble in water, meaning it may require solvents to dissolve it.
Zukünftige Richtungen
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has potential for a variety of future directions. It could be further studied as an inhibitor of other enzymes, such as proteases and kinases. It could also be studied as a potential therapeutic agent for a variety of diseases, such as cancer, inflammatory diseases, and neurodegenerative disorders. It could also be studied as a potential therapeutic agent for other conditions, such as obesity, metabolic syndrome, and cardiovascular disease. Finally, it could be studied as a potential tool for drug delivery and drug targeting.
Synthesemethoden
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can be synthesized through a two-step reaction. The first step involves reacting 2-chlorophenyl ethyl ether with 5-methyl-2-phenyl-1,3-thiazole in the presence of sodium hydroxide and ethanol. This reaction produces the desired compound and a by-product of sodium chloride. The second step involves recrystallization of the compound from ethanol, which removes the sodium chloride by-product and purifies the compound.
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-17(27-20(23-13)14-7-3-2-4-8-14)11-12-22-18(25)19(26)24-16-10-6-5-9-15(16)21/h2-10H,11-12H2,1H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYAYURIJWHCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6508579.png)
![ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6508581.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508586.png)
![(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6508592.png)
![N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508599.png)

![1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6508611.png)
![4-amino-N-[(furan-2-yl)methyl]-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6508618.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6508625.png)
![2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B6508638.png)

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6508653.png)
![3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508660.png)
![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508665.png)